Testosterone propionate is a steroid ester.

Testosterone propionate is a slower-releasing anabolic steroid with a short half-life. It is a synthetic androstane steroid derivative of testosterone in the form of 17β propionate ester of testosterone. Testosterone propionate was developed initially by Watson labs, and FDA approved on February 5, 1974. Currently, this drug has been discontinued in humans, but the vet application is still available as an OTC.

Testosterone Propionate is a short acting oil-based injectable formulation of testosterone. Testosterone inhibits gonadotropin secretion from the pituitary gland and ablates estrogen production in the ovaries, thereby decreasing endogenous estrogen levels. In addition, this agent promotes the maintenance of male sex characteristics and is indicated for testosterone replacement in hypogonadal males. (NCI04)

An ester of testosterone with a propionate substitution at the 17-beta position.

An ester of TESTOSTERONE with a propionate substitution at the 17-beta position.

See also: Testosterone (has active moiety); Estradiol Benzoate; Testosterone Propionate (component of).

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate

CAS No.: 35271-40-0

Cat. No.: VC1632694

Molecular Formula: C22H32O3

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35271-40-0 |

|---|---|

| Molecular Formula | C22H32O3 |

| Molecular Weight | 344.5 g/mol |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |

| Standard InChI | InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 |

| Standard InChI Key | PDMMFKSKQVNJMI-BLQWBTBKSA-N |

| Isomeric SMILES | CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

| SMILES | CCC(=O)OC1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F |

| Canonical SMILES | CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

| Melting Point | 244 to 252 °F (NTP, 1992) 118-123 °C |

Introduction

Chemical Structure and Properties

Structural Characteristics

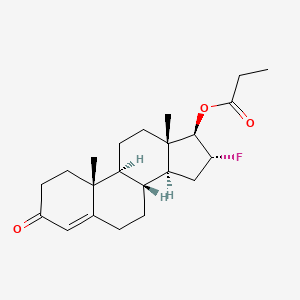

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate is characterized by a steroid backbone with several key functional groups that define its structure and activity. The compound features a fluoro group specifically at the 16-alpha position, which creates a distinct spatial orientation compared to its beta-isomer counterparts. This alpha-orientation of the fluorine atom significantly influences the compound's three-dimensional structure and its interactions with biological receptors.

The molecule contains a propionate ester group attached to the 17-beta position, which affects both its lipophilicity and its pharmacokinetic properties . The androst-4-ene backbone provides the basic steroid structure, while the 3-one (ketone) functional group is characteristic of testosterone-related compounds. These structural elements combine to create a molecule that is functionally related to testosterone but with modified biological effects.

Physical and Chemical Properties

Based on the comprehensive data available, 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate possesses the following physical and chemical properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₃₁FO₃ | |

| Molecular Weight | 362.485 g/mol | |

| CAS Number | 35271-40-0 | |

| Systematic Name | 16α-Fluoro-17β-(propionyloxy)androsta-4-ene-3-one | |

| State | Solid | |

| SMILES Notation | CCC(=O)O[C@H]1C@HC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C | |

| InChI Key | AFBZBYQKIMBONK-ZELOLHMESA-N |

The compound appears as a solid at room temperature and is likely to exhibit properties typical of steroid esters, including limited water solubility and good solubility in organic solvents. The presence of the fluorine atom at the 16-alpha position enhances the molecule's metabolic stability, as fluorination is a common strategy in medicinal chemistry to reduce susceptibility to enzymatic degradation.

Research Applications

Chemical Research

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate serves as a model compound for studying steroid chemistry and reaction mechanisms. Its well-defined structure with specific functional groups makes it valuable for investigating:

-

Structure-activity relationships in steroid hormones

-

Effects of fluorination on steroid metabolism and activity

-

Influence of ester group modifications on pharmacokinetic properties

-

Stereoselective reactions in complex molecular frameworks

The presence of the fluorine atom provides a useful handle for spectroscopic studies, particularly 19F NMR spectroscopy, which can be used to probe the conformation and environment of the steroid molecule in solution.

Biological Research

In biological research, this compound has been investigated for its effects on cellular processes and hormone-related pathways. Potential areas of investigation include:

-

Receptor binding studies and structure-activity relationships

-

Effects on protein synthesis and muscle growth pathways

-

Influence on hormone-responsive gene expression

-

Comparative studies with other testosterone derivatives

The compound's structural similarity to testosterone, combined with its unique modifications, makes it a useful tool for understanding the specific structural requirements for androgen receptor binding and activation.

Analytical Characterization

The characterization of 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate can be accomplished through various analytical techniques. Based on the available data, the following methods are likely employed for its identification and purity assessment:

-

Spectroscopic methods:

-

Infrared (IR) spectroscopy for functional group identification

-

Nuclear Magnetic Resonance (NMR) spectroscopy (particularly 1H, 13C, and 19F NMR)

-

Mass spectrometry for molecular weight confirmation

-

-

Chromatographic methods:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC), often coupled with Mass Spectrometry

-

-

X-ray crystallography:

-

For definitive confirmation of the three-dimensional structure, including the alpha-orientation of the fluorine at position 16

-

The compound's InChI notation and SMILES representation provide standardized descriptions of its structure that can be used for database searches and computational studies .

Comparative Analysis with Related Compounds

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate shares structural similarities with several related compounds, but with important differences that affect its properties and activities.

| Compound | Key Structural Differences | Molecular Weight | CAS Number |

|---|---|---|---|

| 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate | Fluoro at 16α, propionate ester at 17β | 362.485 g/mol | 35271-40-0 |

| 16beta-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate | Fluoro at 16β (instead of 16α) | 362.5 g/mol | 10183-45-6 |

| Testosterone propionate | No fluorine atom | 344.5 g/mol | - |

| 4-Fluoro-17beta-hydroxyandrost-4-en-3-one | Fluoro at position 4, no propionate ester | 306.4149 g/mol | 1649-25-8 |

The positional and stereochemical differences in these related compounds demonstrate how subtle structural changes can potentially lead to significant variations in biological activity . For instance, the 16-beta isomer (with fluorine in the beta orientation) would be expected to have different receptor binding characteristics compared to the 16-alpha version due to the altered three-dimensional presentation of the fluorine atom.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume